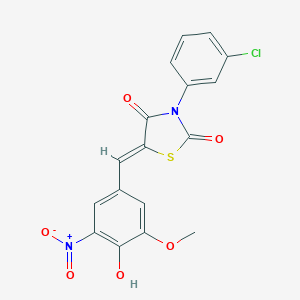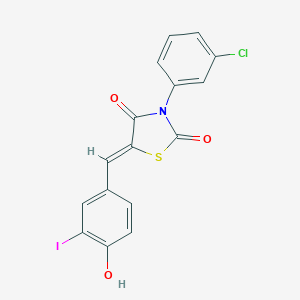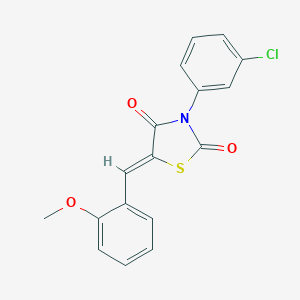![molecular formula C23H24N2O5 B301279 methyl 4-[4-(3-methoxy-4-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B301279.png)
methyl 4-[4-(3-methoxy-4-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[4-(3-methoxy-4-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate, also known as MPB, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MPB belongs to the class of pyrazolones and has been shown to exhibit a range of biochemical and physiological effects. In
作用机制
The exact mechanism of action of methyl 4-[4-(3-methoxy-4-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate is not fully understood, but studies have suggested that it may exert its effects through several mechanisms. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in cancer progression and inflammation. This compound has also been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-tumor and neuroprotective effects, this compound has been shown to have anti-inflammatory, antioxidant, and anti-angiogenic properties. This compound has also been shown to inhibit the proliferation of fibroblasts and smooth muscle cells, which may have implications for the treatment of fibrotic diseases and atherosclerosis.
实验室实验的优点和局限性
Methyl 4-[4-(3-methoxy-4-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized using the established synthesis method. This compound is also stable and has a long shelf life, which makes it suitable for use in long-term experiments. However, there are also limitations to the use of this compound in lab experiments. This compound is a relatively new compound, and its safety profile and toxicity have not been fully established. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
未来方向
For research on methyl 4-[4-(3-methoxy-4-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate include the development of this compound-based therapies and further investigation of its mechanism of action and safety profile.
合成方法
The synthesis of methyl 4-[4-(3-methoxy-4-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate involves the reaction of 3-methoxy-4-propoxybenzaldehyde with 3-methyl-5-oxo-1H-pyrazole-4-carboxylic acid hydrazide in the presence of acetic acid. The resulting product is then treated with methyl benzoate to yield this compound. The synthesis method of this compound has been reported in several research articles, and the compound has been synthesized using various modifications of the original method.
科学研究应用
Methyl 4-[4-(3-methoxy-4-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate has been shown to have potential applications in scientific research, particularly in the fields of cancer treatment and neuroprotection. Studies have demonstrated that this compound exhibits anti-tumor activity in various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.
In addition to its anti-tumor activity, this compound has also been shown to have neuroprotective effects. Studies have demonstrated that this compound can protect against oxidative stress-induced neuronal cell death and improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
属性
分子式 |
C23H24N2O5 |
|---|---|
分子量 |
408.4 g/mol |
IUPAC 名称 |
methyl 4-[(4Z)-4-[(3-methoxy-4-propoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoate |
InChI |
InChI=1S/C23H24N2O5/c1-5-12-30-20-11-6-16(14-21(20)28-3)13-19-15(2)24-25(22(19)26)18-9-7-17(8-10-18)23(27)29-4/h6-11,13-14H,5,12H2,1-4H3/b19-13- |
InChI 键 |
GTKFFTVHGQFYCZ-UYRXBGFRSA-N |
手性 SMILES |
CCCOC1=C(C=C(C=C1)/C=C\2/C(=NN(C2=O)C3=CC=C(C=C3)C(=O)OC)C)OC |
SMILES |
CCCOC1=C(C=C(C=C1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)C(=O)OC)C)OC |
规范 SMILES |
CCCOC1=C(C=C(C=C1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)C(=O)OC)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



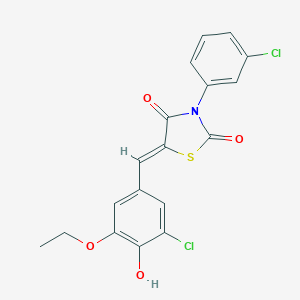
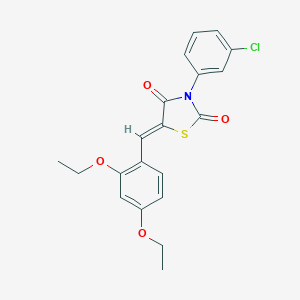
![2-[(2-Chloro-4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B301199.png)

![5-[4-(Allyloxy)-3-chlorobenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301201.png)
![3-(3-Chlorophenyl)-5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301202.png)

![Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B301205.png)
![3-(3-Chlorophenyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301206.png)

